Biotin-ASTD-FMK is synthesized through specific chemical reactions that involve biotin and the active form of the cysteine protease inhibitor, often referred to as FMK (fluoromethyl ketone). This compound falls under the classification of bioconjugates, specifically designed for biochemical research and therapeutic applications. The synthesis typically involves coupling reactions that link biotin to the cysteine protease inhibitor.
The synthesis of Biotin-ASTD-FMK generally follows a multi-step process:
The molecular structure of Biotin-ASTD-FMK consists of a biotin moiety linked to a fluoromethyl ketone. The key features include:
Molecular data such as molecular weight and structural formulas can be obtained through mass spectrometry and nuclear magnetic resonance spectroscopy, confirming the successful synthesis of the compound .
Biotin-ASTD-FMK primarily participates in covalent modification reactions with target proteins. The mechanism involves:
Reactions are typically monitored using techniques such as SDS-PAGE or Western blotting to assess protein modification and activity .
The mechanism by which Biotin-ASTD-FMK exerts its effects involves:
Biotin-ASTD-FMK exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings where precise handling is required .
Biotin-ASTD-FMK has several important applications in scientific research:
The fluoromethylketone (FMK) group serves as the catalytic warhead in Biotin-ASTD-FMK, enabling irreversible inhibition of target proteases. This mechanism relies on the FMK's electrophilic carbon atom, which forms a covalent thioether bond with the nucleophilic cysteine thiolate within protease active sites. The tetrahedral geometry of the FMK moiety mimics the transition state of peptide bond hydrolysis, allowing it to function as a substrate analog that becomes permanently anchored upon reaction [6].
Structural studies of analogous FMK inhibitors (e.g., Biotin-VAD-FMK; CAS 1135688-15-1) reveal three critical determinants of inhibition efficiency:
Table 1: Comparative Properties of FMK Warheads in Protease Inhibitors
Warhead Type | Reaction Rate (kinact) | Cell Permeability | Stability in vivo |
---|---|---|---|
Fluoromethylketone (FMK) | Moderate (10²–10³ M⁻¹s⁻¹) | High | High |
Chloromethylketone (CMK) | High (10³–10⁴ M⁻¹s⁻¹) | Moderate | Moderate |
Aldehyde | Low (10–10² M⁻¹s⁻¹) | Low | Low |
The tetrapeptide sequence Ala-Ser-Thr-Asp (ASTD) confers substrate specificity by exploiting protease active-site architecture. This sequence mirrors natural caspase substrates, with each residue contributing to binding affinity:
Kinetic analyses reveal ASTD's contribution to binding affinity: Competitive inhibition constants (Ki) for ASTD-FMK analogs are 10–100-fold lower than truncated derivatives (e.g., biotinylated FMK without peptide sequence), confirming the peptide backbone's role in precise positioning [3].
Biotin conjugation transforms Biotin-ASTD-FMK into an activity-based probe (ABP) for proteomic studies. This modification leverages three key advantages:
Table 2: ABPP Workflow Using Biotin-ASTD-FMK
Step | Reagents/Conditions | Key Parameters |
---|---|---|
Labeling | Live cells or tissue lysates; 1–10 µM probe; 37°C, 15–60 min | pH 7.4, optimized ATP levels |
Lysis | RIPA buffer + 0.1% SDS + protease inhibitors | Harsh denaturation minimizes non-specific binding |
Enrichment | Streptavidin-agarose beads; 2 hr incubation | High-salt washes (1M NaCl) reduce background |
Analysis | On-bead trypsin digestion → LC-MS/MS | Spectral counting for quantification |
Biotin-ABPP with Biotin-ASTD-FMK has revealed caspase activation patterns during apoptosis that were obscured by traditional substrate cleavage assays, demonstrating its utility in mapping protease activation networks in complex proteomes [3].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7